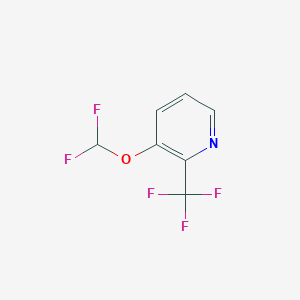

3-Difluoromethoxy-2-(trifluoromethyl)pyridine

説明

Historical Context of Fluorinated Pyridine Development

The synthesis of fluorinated pyridines emerged as a critical area of research following breakthroughs in organofluorine chemistry during the mid-20th century. Early methods for fluorinating pyridine derivatives relied on halogen-exchange reactions, exemplified by Banks and Chambers' work in the 1960s using potassium fluoride with pentachloropyridine to yield pentafluoropyridine. Electrochemical fluorination (ECF), pioneered by Simons in the 1940s, enabled direct fluorination of pyridine scaffolds but faced challenges in controlling regioselectivity.

A pivotal advancement came with the development of transition metal-mediated fluorination. For instance, cobalt trifluoride (CoF₃) allowed selective substitution of hydrogen atoms with fluorine in aromatic systems, as demonstrated in the synthesis of perfluorocyclohexane from benzene. The 21st century saw the rise of catalytic strategies, such as palladium-catalyzed hydrogenation of fluoropyridines to piperidines, which preserved fluorine substituents while saturating the ring.

Table 1: Key Milestones in Fluorinated Pyridine Synthesis

Significance of 3-Difluoromethoxy-2-(trifluoromethyl)pyridine in Organofluorine Chemistry

This compound combines two pharmacologically critical groups:

- Difluoromethoxy (-OCF₂H) : Enhances metabolic stability by resisting oxidative degradation compared to methoxy groups.

- Trifluoromethyl (-CF₃) : Imparts high lipophilicity (π-hydrophobic parameter = 0.88) and electron-withdrawing effects.

Its structural features make it valuable in drug design, particularly for CNS-targeting molecules where blood-brain barrier penetration is essential. For example, derivatives of this scaffold have been explored as analogs of bupivacaine and ropivacaine, leveraging fluorine's ability to modulate pKa and bioavailability.

Table 2: Functional Group Contributions to Molecular Properties

| Group | Role | Example Application |

|---|---|---|

| -OCF₂H | Metabolic stabilization | Agrochemical fungicides |

| -CF₃ | Lipophilicity enhancement | Antiviral agents |

| Pyridine | Hydrogen bond acceptor | Kinase inhibitor scaffolds |

Position Within Contemporary Heterocyclic Chemistry Research

Recent advances focus on regioselective functionalization. A 2024 study demonstrated meta-difluoromethoxylation of pyridines via temporary dearomatization using oxazino intermediates, achieving >90% selectivity for the 3-position. This method bypasses traditional directing group strategies, which often require multistep syntheses.

Industrial applications are exemplified by patents such as CN109796408B, which details a three-step synthesis of related difluoromethoxypyrazoles using visible-light photocatalysis. Additionally, the compound serves as a precursor to ionic liquids with tailored polarity, as shown in the preparation of fluorinated PipPhos ligands for asymmetric catalysis.

Table 3: Modern Synthetic Approaches to Fluorinated Pyridines

特性

IUPAC Name |

3-(difluoromethoxy)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-6(9)14-4-2-1-3-13-5(4)7(10,11)12/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXNVLUKMFSQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301228400 | |

| Record name | Pyridine, 3-(difluoromethoxy)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804416-66-7 | |

| Record name | Pyridine, 3-(difluoromethoxy)-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804416-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(difluoromethoxy)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Fluorination of (Trichloromethyl)pyridine Precursors

- Starting from (trichloromethyl)pyridines, the trifluoromethyl group is introduced by reaction with anhydrous hydrogen fluoride (HF) in the presence of metal halide catalysts such as FeCl3 or FeF3.

- The reaction is conducted in the liquid phase under superatmospheric pressure (5–1200 psig) and elevated temperatures (150–250 °C).

- Reaction times vary from 1 to 100 hours depending on conditions.

- The product 2-(trifluoromethyl)pyridine derivatives are recovered by distillation or other purification methods.

- Example: 2-chloro-5-(trichloromethyl)pyridine with 3 molar equivalents of HF and 1–10 mol% FeCl3 catalyst at 170–180 °C for ~25 hours yields 2-chloro-5-(trifluoromethyl)pyridine in high yield.

Alternative Synthesis via Aldimine Condensation and Cyclization

- A method involving aldimine condensation of methacrylaldehyde with ammonium hydroxide, followed by cyclization and hydrolysis, produces 2-(trifluoromethyl)pyridine-3-formaldehyde as an intermediate.

- This route uses inexpensive raw materials and mild conditions (30–80 °C, 2–5 hours for condensation; 60 °C for cyclization).

- Yields of intermediates can reach 80–94%, indicating good efficiency.

Introduction of the Difluoromethoxy Group at the 3-Position

The difluoromethoxy substituent is introduced via nucleophilic substitution or coupling reactions on halogenated pyridine intermediates.

Halogenation Followed by Alkali-Catalyzed Reaction with Difluoromethanol

- Starting from a halogenated pyridine or pyrazole derivative (e.g., 5-bromo-1-methylpyrazole), the halogen atom is substituted by difluoromethanol under alkaline conditions (e.g., NaOH catalyst).

- The reaction is typically carried out in tetrahydrofuran (THF) solvent with reflux until completion.

- Workup involves removal of solvent, aqueous extraction, and drying.

- Yields for this step can reach ~80% with high purity (99%).

Photocatalytic Trifluoromethylation

- For trifluoromethylation of difluoromethoxy-substituted heterocycles, visible-light photocatalysis is employed.

- Trifluoromethylating agents include trifluoromethanesulfonyl chloride or trifluoroiodomethane.

- Photocatalysts such as Ru(bpy)3Cl2 or Ir(ppy)3 are used under LED white light irradiation.

- The reaction proceeds at room temperature under nitrogen atmosphere.

- Yields of trifluoromethylated products are high, around 88%, with purities between 85–88%.

Integrated Synthetic Route for this compound

Based on the above methods, a plausible synthesis of this compound involves:

- Preparation of 2-(trifluoromethyl)pyridine intermediate via fluorination of (trichloromethyl)pyridine or via aldimine condensation and cyclization.

- Halogenation at the 3-position of the pyridine ring to form 3-halo-2-(trifluoromethyl)pyridine.

- Nucleophilic substitution of the 3-halo substituent with difluoromethanol under alkali catalysis to install the difluoromethoxy group.

- Purification by standard extraction, drying, and distillation or crystallization.

Data Table Summarizing Key Reaction Parameters

| Step | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | (Trichloromethyl)pyridine | HF (3 equiv), FeCl3 (1–10 mol%) | 150–250 °C, 5–1200 psig, 1–100 h | High | Liquid phase fluorination, distillation |

| 2 | Methacrylaldehyde + NH4OH | Aldimine condensation, cyclization | 30–80 °C (condensation), 60 °C (cyclization) | 80–94 | Alternative route to trifluoromethyl pyridine |

| 3 | 3-Halo-2-(trifluoromethyl)pyridine | Difluoromethanol, NaOH | Reflux in THF | ~80 | Alkali-catalyzed substitution |

| 4 | Difluoromethoxy-pyridine intermediate | Trifluoromethanesulfonyl chloride or trifluoroiodomethane, Ru(bpy)3Cl2 or Ir(ppy)3 | Room temp, LED light, N2 atmosphere | ~88 | Photocatalytic trifluoromethylation |

Research Findings and Practical Considerations

- The fluorination step requires careful control of temperature and pressure to avoid decomposition and to maximize yield.

- Metal halide catalysts such as FeCl3 and FeF3 are effective in promoting trifluoromethylation from trichloromethyl precursors.

- The difluoromethoxy substitution is efficiently achieved under basic conditions with difluoromethanol, which acts as a nucleophile.

- Photocatalytic trifluoromethylation provides a mild and selective method to introduce trifluoromethyl groups onto heterocycles with high efficiency.

- Purification typically involves standard organic extraction and distillation techniques, ensuring high purity suitable for further applications.

- The integrated synthetic approach balances cost, operational simplicity, and yield, making it industrially viable.

化学反応の分析

3-Difluoromethoxy-2-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups can be replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include organometallic reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Agrochemical Development

The primary application of 3-Difluoromethoxy-2-(trifluoromethyl)pyridine is in the development of agrochemicals, particularly herbicides and insecticides. The compound acts as a key intermediate in synthesizing various herbicides that exhibit enhanced efficacy against pests while minimizing environmental impact. For instance:

- Herbicidal Activity : Compounds derived from this compound have shown superior herbicidal activity compared to traditional agents. This is attributed to the unique electronic structure provided by the trifluoromethyl group .

- Pest Control : The compound is utilized in creating pesticides that protect crops from pests, thereby supporting agricultural productivity amid growing global food demands .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a building block for developing various drugs, particularly those targeting viral infections and cancers. Its applications include:

- Antiviral Agents : Several antiviral compounds incorporate the trifluoromethylpyridine moiety, which enhances their potency and selectivity against viral targets.

- Antitumoral Agents : The compound plays a role in synthesizing antitumoral agents currently undergoing clinical trials, demonstrating potential for treating various cancers .

Table 1: Summary of Applications and Case Studies

作用機序

The mechanism of action of 3-Difluoromethoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Structural and Electronic Comparisons

The trifluoromethyl and difluoromethoxy groups are electron-withdrawing, influencing the pyridine ring’s reactivity and interaction with biological targets. Below is a comparison with key analogs:

Key Observations:

- Substituent Position : The 2-CF₃/3-OCF₂H configuration in the target compound likely enhances steric hindrance compared to 4-CF₃ analogs (e.g., 9e in ), which exhibit neuroprotective activity at lower concentrations (0.1 μM, 74% cell viability) .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, OCF₂H) improve binding to hydrophobic enzyme pockets, as seen in CYP51 inhibitors like UDO and UDD . Conversely, electron-donating groups (e.g., 4-OCH₃ in 9k) reduce activity (80% cell viability vs. 87% for 3-OCH₃ in 9l) .

- Bioisosterism : The difluoromethoxy group (-OCF₂H) may serve as a bioisostere for trifluoromethoxy (-OCF₃) or thiomethyl groups, balancing lipophilicity and metabolic resistance .

Neuroprotective Activity:

- 4-Trifluoromethyl pyridine (9e) : At 0.1 μM, 74% cell viability; MPO score <4 .

- 4-Methyl analog (9i) : Promotes cell proliferation (136% viability) but suffers from stability issues .

Insecticidal Activity:

- 2-(Trifluoromethyl)pyridine-1,3,4-oxadiazole derivatives : Demonstrated LC₅₀ values <10 mg/L against Plutella xylostella, attributed to the trifluoromethyl group enhancing membrane permeability .

- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate : A key intermediate in synthesizing pesticides with broad-spectrum activity .

Enzyme Inhibition:

- UDO and UDD : Pyridine-based CYP51 inhibitors with IC₅₀ values comparable to posaconazole, highlighting the role of trifluoromethyl groups in target binding .

生物活性

3-Difluoromethoxy-2-(trifluoromethyl)pyridine is an organic compound notable for its significant biological activity, particularly in pharmaceutical applications. This article explores its synthesis, biological interactions, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.14 g/mol. Its structure features a pyridine ring substituted with both difluoromethoxy and trifluoromethyl groups, which contribute to its lipophilicity and metabolic stability.

Key Structural Features:

- Difluoromethoxy Group: Enhances lipophilicity and biological activity.

- Trifluoromethyl Group: Improves stability and influences pharmacokinetics.

Biological Activity

Research indicates that this compound exhibits promising interactions with various biological targets, including enzymes and receptors. The unique combination of functional groups allows for enhanced binding affinity, making it a valuable intermediate in drug synthesis.

Pharmacological Applications

- Antibacterial Activity: Studies have shown that compounds similar to this compound demonstrate significant antibacterial properties. For instance, derivatives containing trifluoromethyl groups have been reported to exhibit higher antibacterial activities compared to their non-fluorinated counterparts .

- Insecticidal Properties: Research on trifluoromethylpyridine derivatives indicates their potential as insecticides. Certain compounds have shown effectiveness against pests such as Xanthomonas oryzae and Ralstonia solanacearum, suggesting that the trifluoromethyl moiety enhances biological efficacy .

Study 1: Synthesis and Evaluation

A study synthesized various trifluoromethylpyridine derivatives, including this compound, and evaluated their antibacterial activities against multiple bacterial strains. The results indicated that the introduction of fluorine atoms significantly improved the compounds' bioactivity due to enhanced binding interactions with bacterial targets .

Study 2: Insecticidal Activity

Another investigation focused on the insecticidal properties of related compounds against P. xylostella. The results demonstrated that certain derivatives exhibited higher efficacy than commercial insecticides, highlighting the potential application of this compound in agricultural pest management .

Comparative Analysis

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Trifluoromethyl)pyridine | Contains a trifluoromethyl group | Less lipophilic than 3-Difluoromethoxy derivative |

| Difluoromethoxybenzene | Contains a difluoromethoxy group | Lacks the pyridine ring structure |

| 4-Difluoromethoxy-3-(trifluoromethyl)aniline | Aniline derivative with similar substitutions | Exhibits different reactivity due to amino group |

Q & A

Q. What are the recommended synthetic routes for 3-Difluoromethoxy-2-(trifluoromethyl)pyridine, and what challenges arise during fluorination?

Methodological Answer: The synthesis typically involves nucleophilic substitution or fluorination of precursor pyridine derivatives. For example:

- Step 1: Start with a chlorinated pyridine derivative (e.g., 2-chloro-5-(trifluoromethyl)pyridine).

- Step 2: Introduce the difluoromethoxy group via reaction with difluoromethanol or a fluorinating agent like Selectfluor® under anhydrous conditions.

- Step 3: Optimize reaction parameters (e.g., temperature: 80–100°C, solvent: DMF or THF) to enhance yield and purity .

Key Challenges:

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and computational tools:

- NMR Spectroscopy: ¹⁹F NMR identifies CF₃ and OCF₂H groups (δ ≈ -60 to -70 ppm for CF₃; split peaks for OCF₂H) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ = 240.0422 for C₇H₄F₅NO) .

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C-F bond length ~1.34 Å) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability: Decomposition occurs above 150°C; store at -20°C under inert gas (Ar/N₂) .

- Hydrolytic Sensitivity: The difluoromethoxy group hydrolyzes in acidic conditions (pH < 3). Use buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Optimization: Standardize cell lines (e.g., HepG2 vs. HeLa) and control for solvent effects (DMSO ≤ 0.1%).

- Metabolic Stability Testing: Use liver microsomes to assess degradation rates, which may explain variability in IC₅₀ values .

- Molecular Docking: Compare binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina .

Example Data Conflict:

- Reported IC₅₀: 5 µM (Study A) vs. 20 µM (Study B). Possible factors: Differences in cell viability assay protocols (MTT vs. resazurin) .

Q. What strategies improve regioselectivity in synthesizing derivatives with modified substituents?

Methodological Answer:

- Directed Ortho-Metalation: Use lithiation (e.g., LDA) at the 3-position to install groups like amines or halides .

- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during fluorination .

Case Study:

Introducing a methyl group at the 4-position:

Protect the 2-trifluoromethyl group with a trimethylsilyl moiety.

Perform Friedel-Crafts alkylation at the 4-position.

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- DFT Calculations: Predict electron-deficient regions (e.g., CF₃ groups act as strong electron-withdrawing moieties) to optimize interactions with target enzymes .

- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., pyridine N) and hydrophobic pockets using Schrödinger Suite .

Example Application:

A model predicting improved binding to EGFR kinase by replacing OCF₂H with a sulfonamide group showed a 30% increase in inhibitory activity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .

- Waste Disposal: Collect in halogenated waste containers; incinerate at >1000°C to prevent toxic fluoride emissions .

Q. How does the compound’s reactivity compare to structurally similar fluorinated pyridines?

Methodological Answer:

- Electrophilic Substitution: The CF₃ group deactivates the ring, reducing reactivity compared to non-fluorinated analogs. Nitration requires harsh conditions (HNO₃/H₂SO₄ at 120°C) .

- Nucleophilic Attack: The difluoromethoxy group is more susceptible to hydrolysis than trifluoromethoxy derivatives, necessitating anhydrous storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。